molecular formula C12H16N6O3 B10941875 N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10941875
M. Wt: 292.29 g/mol
InChI Key: RGNMJNATQXZUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: The methyl and nitro groups are introduced through electrophilic substitution reactions.

    Amide bond formation: The final step involves the formation of the amide bond between the two pyrazole rings. This can be achieved through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-nitropyrazole: Similar structure with different substitution patterns.

    4-Methyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with distinct functional groups.

Uniqueness

N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both methyl and nitro groups on the pyrazole rings. This structural uniqueness may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H16N6O3/c1-8-10(6-13-16(8)3)15-12(19)4-5-17-9(2)11(7-14-17)18(20)21/h6-7H,4-5H2,1-3H3,(H,15,19)

InChI Key

RGNMJNATQXZUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.